6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid
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Overview
Description
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H10ClNO3. It is also known by its IUPAC name, 6-chloro-3-isopropoxypicolinic acid . This compound is characterized by the presence of a chloro group at the 6th position, an isopropoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid typically involves the chlorination of 3-propan-2-yloxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Alcohols and Amines: For esterification and amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while esterification and amidation can produce esters and amides of the original compound .
Scientific Research Applications
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and isopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-3-carboxylic acid: Lacks the isopropoxy group, making it less hydrophobic.
3-Isopropoxypyridine-2-carboxylic acid: Lacks the chloro group, affecting its reactivity and binding properties.
6-Bromopyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical and physical properties.
Uniqueness
6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid is unique due to the combination of its chloro, isopropoxy, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-3-propan-2-yloxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABWJZPKRGEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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